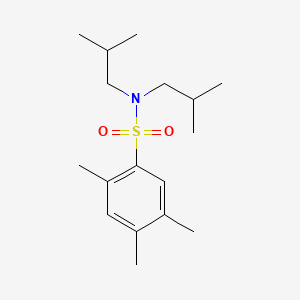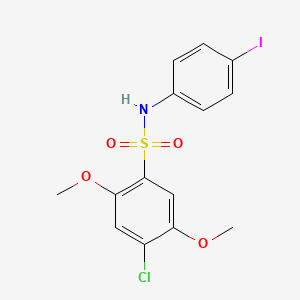
2,4,5-trimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-trimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide, also known as TMB-8, is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects. TMB-8 is commonly used as a tool in cell biology and pharmacology research, as it has been shown to inhibit calcium release from intracellular stores.
作用机制
2,4,5-trimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide acts as a calcium chelator, binding to calcium ions and preventing their release from intracellular stores. This inhibition occurs through the binding of this compound to the calcium-binding protein calmodulin, which is involved in the regulation of intracellular calcium levels.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its role in calcium signaling, this compound has been shown to inhibit the activity of protein kinase C and to activate the mitogen-activated protein kinase (MAPK) pathway. It has also been shown to inhibit the activity of the plasma membrane calcium ATPase, which is involved in the regulation of extracellular calcium levels.
实验室实验的优点和局限性
One of the advantages of using 2,4,5-trimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide in lab experiments is its specificity for calcium signaling pathways. This compound has been shown to inhibit calcium release from intracellular stores without affecting other signaling pathways, making it a useful tool for studying the role of calcium signaling in cellular processes. However, this compound has some limitations, including its potential toxicity and its effects on other cellular processes, such as protein kinase C activity.
未来方向
There are several future directions for the use of 2,4,5-trimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide in scientific research. One potential area of research is the role of calcium signaling in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound could be used to study the effects of calcium dysregulation on neuronal function and survival. Another potential area of research is the development of new calcium chelators with improved specificity and reduced toxicity. This compound could serve as a starting point for the development of new compounds with these properties. Finally, this compound could be used in combination with other drugs or compounds to study their effects on calcium signaling and other cellular processes.
合成方法
The synthesis of 2,4,5-trimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with diisopropylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound.
科学研究应用
2,4,5-trimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been widely used in scientific research as a tool to study calcium signaling pathways. It has been shown to inhibit calcium release from the endoplasmic reticulum and Golgi apparatus, which are important intracellular calcium stores. This inhibition can be used to study the role of calcium signaling in a variety of cellular processes, including neurotransmitter release, muscle contraction, and gene expression.
属性
IUPAC Name |
2,4,5-trimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2S/c1-12(2)10-18(11-13(3)4)21(19,20)17-9-15(6)14(5)8-16(17)7/h8-9,12-13H,10-11H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQJONREDQVNEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(CC(C)C)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Cyclopropyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7454071.png)
![2-[5-(2-methylcyclopropyl)furan-2-yl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B7454078.png)

![2-(3-Oxabicyclo[4.1.0]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7454089.png)
![5-Cyclopropyl-3-[[4-(4-fluorophenyl)sulfonyl-1,4-diazepan-1-yl]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7454095.png)
![2-[3-[(4-chlorobenzoyl)amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7454108.png)
![3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride](/img/structure/B7454110.png)

![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7454116.png)


![[4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B7454145.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7454163.png)
